molecular formula C19H18N2O3 B7712405 N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide

Cat. No.: B7712405
M. Wt: 322.4 g/mol
InChI Key: AGXCKULRMYLTRB-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline moiety commonly exists in various natural compounds and is known to exhibit a broad range of biological activities .


Synthesis Analysis

Quinoline derivatives can be prepared from corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .

Future Directions

The development of new quinoline derivatives with potent biological activity is an active area of research . These compounds have potential applications in the development of new drugs, particularly for their antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

3-methoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(19(23)14-7-5-8-16(11-14)24-2)12-15-10-13-6-3-4-9-17(13)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXCKULRMYLTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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